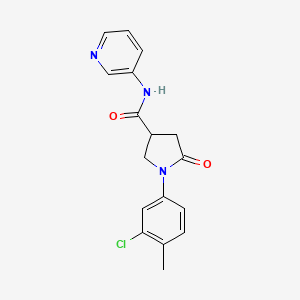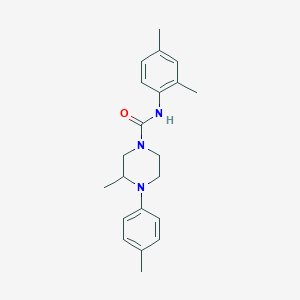
1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound, also known as CP-690,550, is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the immune system.
作用机制
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide involves the inhibition of JAK enzymes, which are involved in cytokine signaling. JAK enzymes phosphorylate and activate transcription factors, which regulate gene expression and play a crucial role in the immune system. By inhibiting JAK enzymes, this compound can reduce the production of cytokines and suppress the immune response, which makes it a promising candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of JAK enzymes, the reduction of cytokine production, and the suppression of the immune response. It has also been shown to have anti-inflammatory and immunosuppressive effects, which make it a promising candidate for the treatment of autoimmune diseases.
实验室实验的优点和局限性
The advantages of using 1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide in lab experiments include its potent inhibitory activity against JAK enzymes, its anti-inflammatory and immunosuppressive effects, and its potential therapeutic applications in various diseases. However, there are also some limitations to using this compound in lab experiments, including its high cost, its potential toxicity, and the need for specialized equipment and expertise to handle it safely.
未来方向
There are several future directions for the research on 1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide, including the development of more potent and selective JAK inhibitors, the investigation of its potential therapeutic applications in other diseases, such as cancer and infectious diseases, and the exploration of its mechanisms of action and its effects on the immune system. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use and to evaluate its long-term safety and efficacy.
合成方法
The synthesis of 1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide involves several steps, including the reaction of 4-chloro-3-methylphenyl isocyanate with pyridine-3-carboxylic acid, followed by the reaction with 3-aminopyrrolidine. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes, which are involved in cytokine signaling and play a crucial role in the immune system. By inhibiting JAK enzymes, this compound can reduce inflammation and suppress the immune response, which makes it a promising candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-4-5-14(8-15(11)18)21-10-12(7-16(21)22)17(23)20-13-3-2-6-19-9-13/h2-6,8-9,12H,7,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKOCDOQYKKIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725238 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5321071.png)

![2-(allylthio)-1-{3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acryloyl}-1H-benzimidazole](/img/structure/B5321090.png)
![2-(5-fluoro-2-methylphenyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5321104.png)

![1-[3-(trifluoromethyl)benzoyl]azocane](/img/structure/B5321124.png)


![(3aR*,6aS*)-5-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5321145.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321159.png)

![1-{1-[(1-oxo-1H,3H-benzo[de]isochromen-6-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5321174.png)
![5-{1-[(2-aminophenyl)amino]propylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5321182.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5321187.png)